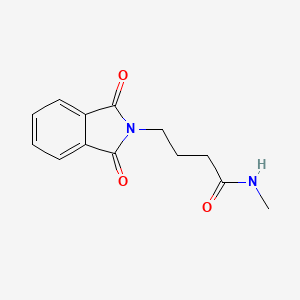![molecular formula C23H18Cl2N2O3 B4111460 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111460.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)propanamide
Vue d'ensemble
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also known as ML167 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)propanamide involves the inhibition of NMT1. NMT1 is responsible for the addition of a myristoyl group to the N-terminus of proteins, which is essential for their proper function. Inhibition of NMT1 results in the mislocalization of proteins and their subsequent degradation, leading to the inhibition of cancer cell growth, viral replication, and parasitic infections.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)propanamide has been shown to have significant biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, including breast cancer, prostate cancer, and lung cancer. It has also been shown to inhibit the replication of viruses, including HIV, hepatitis C, and Zika virus. In addition, the compound has been shown to have anti-parasitic activity against Plasmodium falciparum, the causative agent of malaria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)propanamide in lab experiments include its high potency and specificity for NMT1. The compound has also been shown to have low toxicity in vitro and in vivo. However, the limitations of using the compound include its poor solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for the research on N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)propanamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential therapeutic applications of the compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the compound could be used as a tool to study the role of NMT1 in various biological processes.
Applications De Recherche Scientifique
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the activity of the enzyme N-myristoyltransferase 1 (NMT1), which is involved in the post-translational modification of proteins. Inhibition of NMT1 has been shown to have potential therapeutic applications in the treatment of cancer, viral infections, and parasitic infections.
Propriétés
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O3/c1-13-16(23-27-19-7-3-4-9-21(19)30-23)6-5-8-18(13)26-22(28)14(2)29-20-11-10-15(24)12-17(20)25/h3-12,14H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPBLVGRZXAXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methylphenoxy)-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4111379.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4111385.png)
![5-[1-(4-bromophenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4111390.png)
![4-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4111391.png)
![6'-amino-7-bromo-3',5-dimethyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4111397.png)
![2-(2,4-dichlorophenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B4111402.png)
![4-bromo-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4111429.png)

![3-[(2-phenoxypropanoyl)amino]benzoic acid](/img/structure/B4111436.png)

![2-({4-[(2-phenylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4111444.png)
![1-benzyl-3-[2-[(4-chlorophenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4111455.png)
![methyl N-[5-(1-adamantyl)-2-methoxybenzoyl]tyrosinate](/img/structure/B4111465.png)
![5,6-dichloro-2-[3-(methylsulfonyl)-1-(1-pyrrolidinylcarbonyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4111466.png)